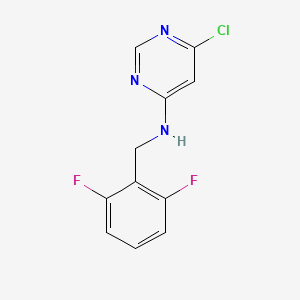

4-氯-6-(噻吩-3-基甲基)嘧啶

描述

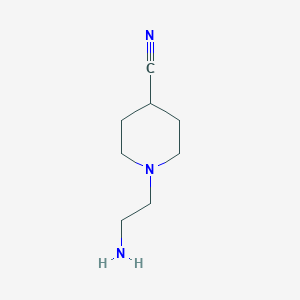

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, also known as CMP or Thiophene Pyrimidine Compound, is a heterocyclic organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of pyrimidines has been described in various ways in the literature . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular weight of 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is 210.68 g/mol. Further structural analysis would require more specific data such as NMR or X-ray diffraction analysis .Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .科学研究应用

Organic Synthesis

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine: is a valuable intermediate in organic synthesis. It can be utilized to construct complex molecules due to its reactive chloro and pyrimidine groups, which can undergo various substitution reactions. For instance, it can participate in cross-coupling reactions to form carbon-carbon bonds, essential for creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new drugs. Its thiophene moiety is particularly interesting because thiophene derivatives have shown a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The pyrimidine ring, being a bioisostere for purines, is common in drugs that target kinases, making it a significant component in anti-cancer and anti-viral research .

Material Science

The compound’s utility extends to material science, where it can be used to create novel polymers or small molecules with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and solar cells .

Agrochemicals

In the agrochemical industry, 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine can be a precursor for synthesizing new pesticides or herbicides. Its structural components allow for the creation of compounds that can interact with specific biological targets in pests, providing a way to protect crops without harming the environment .

Pharmaceuticals

This compound’s derivatives can be explored for their pharmacological potential. Given the importance of heterocyclic compounds like pyrimidines in drugs, they can be modified to enhance their interaction with biological targets, potentially leading to the development of new medications for various diseases .

Dyestuffs

Lastly, the compound can be used in the synthesis of dyestuffs. Its molecular structure can be incorporated into dyes that have specific absorption properties, useful for creating pigments for textiles or inks for printing applications .

作用机制

While the specific mechanism of action for 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is not mentioned in the search results, pyrimidines in general have been reported to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

安全和危害

属性

IUPAC Name |

4-chloro-6-(thiophen-3-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUBIGOFKBMPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481380.png)

![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)

![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)